molecular formula C8H7IOS B14461498 S-Phenyl iodoethanethioate CAS No. 67532-83-6

S-Phenyl iodoethanethioate

Katalognummer: B14461498
CAS-Nummer: 67532-83-6
Molekulargewicht: 278.11 g/mol
InChI-Schlüssel: YSEIRMTWYIYLOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Phenyl iodoethanethioate is an organosulfur compound characterized by the presence of a phenyl group attached to an iodoethanethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl iodoethanethioate typically involves the reaction of phenylthiol with iodoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5SH+CH3CH2IC6H5SCH2CH3+HI\text{C}_6\text{H}_5\text{SH} + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{CH}_3 + \text{HI} C6​H5​SH+CH3​CH2​I→C6​H5​SCH2​CH3​+HI

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-Phenyl iodoethanethioate has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylthiol: Similar sulfur-containing compound but lacks the iodoethanethioate moiety.

    Iodoethane: Contains the iodine atom but lacks the sulfur group.

    Phenyl iodide: Contains both phenyl and iodine but lacks the ethanethioate group.

Eigenschaften

CAS-Nummer

67532-83-6

Molekularformel

C8H7IOS

Molekulargewicht

278.11 g/mol

IUPAC-Name

S-phenyl 2-iodoethanethioate

InChI

InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

YSEIRMTWYIYLOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC(=O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.